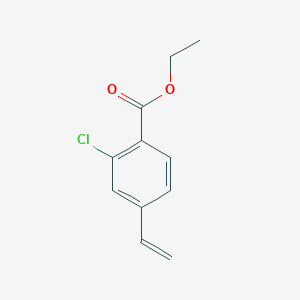
Ethyl 2-chloro-4-vinylbenzoate
概要
説明
Ethyl 2-chloro-4-vinylbenzoate is a chemical compound belonging to the family of benzoates. It is a colorless liquid with a pungent odor and is commonly used in various industrial and scientific applications. This compound is known for its unique structure, which includes a chloro group and a vinyl group attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-vinylbenzoate typically involves the esterification of 2-chloro-4-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
化学反応の分析
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:
-
Aromatic substitution with amines or thiols, typically requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.
-
Metal-catalyzed cross-coupling , such as Suzuki-Miyaura reactions, where the chloro group is replaced by aryl or alkyl boronic acids in the presence of palladium catalysts .
Electrophilic Addition Reactions
The vinyl group at the 4-position participates in electrophilic addition, enabling cyclization and functionalization:
-
Tosyloxylactonization : In the presence of hypervalent iodine reagents (e.g., PhI(OAc)₂) and Brønsted acids (e.g., TsOH), the vinyl group forms a five-membered lactone via 5-exo cyclization (Table 1) .
-
Halogen addition : Bromine or HCl adds across the double bond, producing dihalogenated derivatives.
Table 1: Tosyloxylactonization Reaction Outcomes
| Entry | Reagents | Conditions | Total Yield (%) | 5-exo:6-endo Ratio |
|---|---|---|---|---|
| 1 | PhI(OAc)₂, TsOH | CH₂Cl₂, 15 h, RT | 51 | 88:12 |
| 2 | PhI(OH)OTs | CH₂Cl₂, 15 h, RT | 62 | 82:18 |
| 3 | ArI(OAc)₂, ionic liquid | CH₂Cl₂, 15 h, RT | 79 | 87:13 |
Data sourced from controlled experiments using analogous substrates .
Cyclization and Ring-Forming Reactions
The compound’s vinyl group facilitates intramolecular cyclization under acidic or oxidative conditions:
-
Acid-mediated cyclization : With protic acids (e.g., H₂SO₄), the vinyl group forms a six-membered ring via electrophilic aromatic substitution, yielding benzofuran derivatives .
-
Oxidative coupling : Using Pd(II) catalysts, the vinyl group participates in Heck-type couplings to form biaryl structures.
Comparative Reactivity Analysis
The reactivity of Ethyl 2-chloro-4-vinylbenzoate differs from structurally similar compounds:
-
Versus Ethyl 2-chloro-4-methylbenzoate : The vinyl group enables cyclization and addition reactions absent in the methyl analog.
-
Versus Ethyl 2-chloro-4-ethoxybenzoate : Reduced steric hindrance at the vinyl site enhances electrophilic addition kinetics.
Mechanistic Insights
科学的研究の応用
Ethyl 2-chloro-4-vinylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.
作用機序
The mechanism of action of Ethyl 2-chloro-4-vinylbenzoate involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new chemical entities that can interact with various biological pathways .
類似化合物との比較
Ethyl 2-chloro-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
Ethyl 2-chloro-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: Ethyl 2-chloro-4-vinylbenzoate is unique due to the presence of both a chloro group and a vinyl group on the benzoate ester. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
ethyl 2-chloro-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGNRWKABUQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













